molecular formula C18H15N3O6S B2944044 (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-09-5

(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2944044
CAS RN: 865200-09-5
M. Wt: 401.39
InChI Key: SZDOLYRNAWSVQE-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H15N3O6S and its molecular weight is 401.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have shown promising antimicrobial activity against various human epidemic-causing bacterial strains. These compounds were synthesized and characterized through various spectroscopic methods and showed good to high yields. Their antimicrobial activities suggest potential applications in developing new antimicrobial agents (Mishra et al., 2019).

Structural and Spectral Studies

The synthesis of iminothiazolidin-4-one acetate derivatives and their evaluation as aldose reductase inhibitors highlight the structural diversity and potential therapeutic applications of benzothiazole derivatives. These compounds have shown inhibitory effects on aldehyde reductase and aldose reductase, suggesting their utility in treating diabetic complications (Ali et al., 2012).

Metal Complexes and Biological Activity

Research into Schiff base ligands derived from benzothiazole and their metal complexes has also been conducted. These studies focus on the synthesis, characterization, and biological activity evaluation of these complexes, indicating their potential as antimicrobial agents. The preparation of these complexes involves mild conditions, leading to their easy separation and optimum purity, with significant antibacterial activity observed in some cases (Hassan, 2018).

Synthesis and Characterization

The synthesis of MICA activated thioester, a key intermediate for Cefixime and Carumonam, showcases the importance of benzothiazole derivatives in pharmaceutical synthesis. This research outlines the methodological advancements in the synthesis of such intermediates, providing a foundation for further pharmaceutical development (Da-kui, 2009).

Antihypertensive Agents

The exploration of thiazole derivatives as antihypertensive α-blocking agents offers insights into the potential therapeutic applications of these compounds. This research involves the synthesis and pharmacological screening of various thiazole-derived compounds, highlighting their promising α-blocking activity and low toxicity, which could contribute to new treatments for hypertension (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-[6-methoxy-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-26-11-7-8-14-15(9-11)28-18(20(14)10-16(22)27-2)19-17(23)12-5-3-4-6-13(12)21(24)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDOLYRNAWSVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.